molecular formula C17H17F3N4O2S B277138 N-[2-(4-morpholinyl)-5-(trifluoromethyl)phenyl]-2-(2-pyrimidinylsulfanyl)acetamide

N-[2-(4-morpholinyl)-5-(trifluoromethyl)phenyl]-2-(2-pyrimidinylsulfanyl)acetamide

Cat. No. B277138
M. Wt: 398.4 g/mol
InChI Key: DSZFXDMXHIQURX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[2-(4-morpholinyl)-5-(trifluoromethyl)phenyl]-2-(2-pyrimidinylsulfanyl)acetamide, also known as MPT0B392, is a novel small molecule compound that has been developed as a potential anticancer agent. This compound has shown promising results in preclinical studies and has the potential to be used in the treatment of various types of cancers.

Mechanism of Action

The exact mechanism of action of N-[2-(4-morpholinyl)-5-(trifluoromethyl)phenyl]-2-(2-pyrimidinylsulfanyl)acetamide is not fully understood. However, it has been proposed that N-[2-(4-morpholinyl)-5-(trifluoromethyl)phenyl]-2-(2-pyrimidinylsulfanyl)acetamide inhibits the activity of a protein called heat shock protein 90 (HSP90), which is involved in the regulation of various cellular processes, including cell growth and survival. By inhibiting HSP90, N-[2-(4-morpholinyl)-5-(trifluoromethyl)phenyl]-2-(2-pyrimidinylsulfanyl)acetamide disrupts the signaling pathways that are essential for cancer cell growth and survival, leading to cancer cell death.
Biochemical and Physiological Effects:
N-[2-(4-morpholinyl)-5-(trifluoromethyl)phenyl]-2-(2-pyrimidinylsulfanyl)acetamide has been shown to have several biochemical and physiological effects. In addition to inhibiting the activity of HSP90, N-[2-(4-morpholinyl)-5-(trifluoromethyl)phenyl]-2-(2-pyrimidinylsulfanyl)acetamide also inhibits the activity of other proteins that are involved in cancer cell growth and survival. Furthermore, N-[2-(4-morpholinyl)-5-(trifluoromethyl)phenyl]-2-(2-pyrimidinylsulfanyl)acetamide has been found to decrease the expression of genes that are associated with cancer cell proliferation and invasion.

Advantages and Limitations for Lab Experiments

One of the main advantages of using N-[2-(4-morpholinyl)-5-(trifluoromethyl)phenyl]-2-(2-pyrimidinylsulfanyl)acetamide in lab experiments is its specificity towards cancer cells. N-[2-(4-morpholinyl)-5-(trifluoromethyl)phenyl]-2-(2-pyrimidinylsulfanyl)acetamide has been shown to selectively inhibit the growth of cancer cells, while having minimal effect on normal cells. This makes it a promising candidate for cancer treatment. However, one of the limitations of using N-[2-(4-morpholinyl)-5-(trifluoromethyl)phenyl]-2-(2-pyrimidinylsulfanyl)acetamide in lab experiments is its solubility, which can affect its bioavailability and efficacy.

Future Directions

There are several future directions for the development and use of N-[2-(4-morpholinyl)-5-(trifluoromethyl)phenyl]-2-(2-pyrimidinylsulfanyl)acetamide. One potential direction is the optimization of its pharmacokinetic properties to improve its bioavailability and efficacy. Another direction is the investigation of its potential use in combination with other anticancer agents to enhance its therapeutic effect. Furthermore, the development of N-[2-(4-morpholinyl)-5-(trifluoromethyl)phenyl]-2-(2-pyrimidinylsulfanyl)acetamide derivatives with improved properties and reduced toxicity is another potential direction for future research.

Synthesis Methods

The synthesis of N-[2-(4-morpholinyl)-5-(trifluoromethyl)phenyl]-2-(2-pyrimidinylsulfanyl)acetamide involves several steps, including the reaction of 2-bromo-5-(trifluoromethyl)aniline with morpholine, followed by the addition of 2-mercaptopyrimidine and the subsequent reaction with ethyl chloroacetate. The final product is obtained after purification and characterization using various analytical techniques.

Scientific Research Applications

N-[2-(4-morpholinyl)-5-(trifluoromethyl)phenyl]-2-(2-pyrimidinylsulfanyl)acetamide has been extensively studied for its anticancer properties. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, colon, and prostate cancer cells. In addition, N-[2-(4-morpholinyl)-5-(trifluoromethyl)phenyl]-2-(2-pyrimidinylsulfanyl)acetamide has been found to induce apoptosis (programmed cell death) in cancer cells, which is a desirable effect for cancer treatment.

properties

Molecular Formula

C17H17F3N4O2S

Molecular Weight

398.4 g/mol

IUPAC Name

N-[2-morpholin-4-yl-5-(trifluoromethyl)phenyl]-2-pyrimidin-2-ylsulfanylacetamide

InChI

InChI=1S/C17H17F3N4O2S/c18-17(19,20)12-2-3-14(24-6-8-26-9-7-24)13(10-12)23-15(25)11-27-16-21-4-1-5-22-16/h1-5,10H,6-9,11H2,(H,23,25)

InChI Key

DSZFXDMXHIQURX-UHFFFAOYSA-N

SMILES

C1COCCN1C2=C(C=C(C=C2)C(F)(F)F)NC(=O)CSC3=NC=CC=N3

Canonical SMILES

C1COCCN1C2=C(C=C(C=C2)C(F)(F)F)NC(=O)CSC3=NC=CC=N3

Origin of Product

United States

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